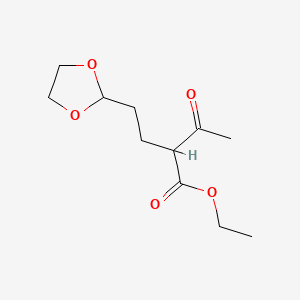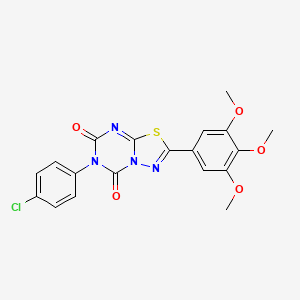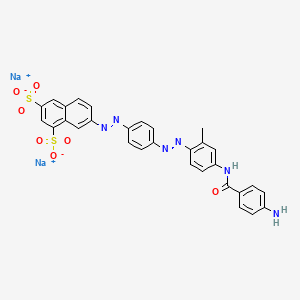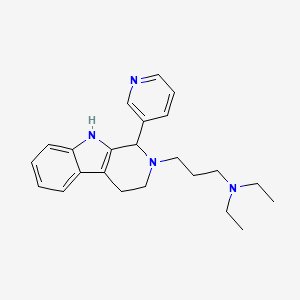
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring fused to an indole structure, making it a unique and potentially significant molecule in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and indole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include:
Catalysts: Palladium or platinum-based catalysts.
Solvents: Organic solvents like dichloromethane or toluene.
Reaction Conditions: Elevated temperatures and controlled pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex heterocyclic structures, while reduction could simplify the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrahydro-2-(3-(dimethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(2-pyridinyl)-9H-pyrido(3,4-b)indole
Uniqueness
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties for various applications.
Eigenschaften
CAS-Nummer |
119464-31-2 |
|---|---|
Molekularformel |
C23H30N4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
N,N-diethyl-3-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H30N4/c1-3-26(4-2)14-8-15-27-16-12-20-19-10-5-6-11-21(19)25-22(20)23(27)18-9-7-13-24-17-18/h5-7,9-11,13,17,23,25H,3-4,8,12,14-16H2,1-2H3 |
InChI-Schlüssel |
IGEVBTTXDGYSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


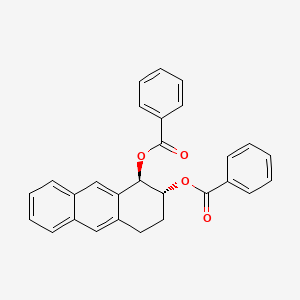
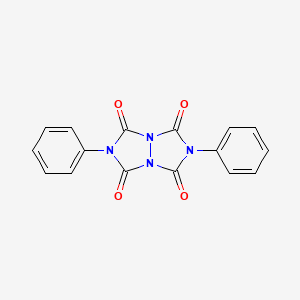


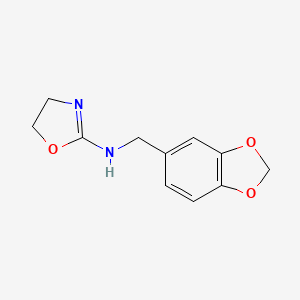
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
